molecular formula C13H7Br2F3N2O3 B3037111 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 439108-09-5

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B3037111
CAS No.: 439108-09-5
M. Wt: 456.01 g/mol
InChI Key: ZVRBIARWENQJJL-UHFFFAOYSA-N
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Description

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex chemical compound characterized by its unique structure and properties. Known for its applications in various scientific research fields, this compound stands out due to its brominated and trifluoromethylated components, which impart distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. Here’s a common synthetic route:

  • Bromination: : The pyridazinyl ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile, under controlled temperature to achieve selective bromination.

  • Carboxylation: : The 3-(trifluoromethyl)benzenecarboxylate moiety is introduced via a carboxylation reaction, typically using carbon dioxide in the presence of a base like sodium hydroxide.

  • Coupling Reaction: : The brominated pyridazinyl compound is then coupled with the carboxylated benzenoid compound through a nucleophilic substitution or palladium-catalyzed coupling, often utilizing palladium acetate and a suitable phosphine ligand as the catalyst, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Continuous Flow Synthesis: : Ensuring a constant and controlled reaction environment.

  • Optimization of Reaction Conditions: : To maximize yield and purity, such as precise temperature control, choice of solvents, and catalysts.

  • Purification Steps: : Including recrystallization or chromatographic techniques to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions:

  • Oxidation: : It can be oxidized to introduce different functional groups on the aromatic rings.

  • Reduction: : The bromine atoms can be selectively reduced.

  • Substitution: : The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

  • Reduction: : Employing hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : Nucleophiles such as amines or alcohols, under basic conditions.

Major Products

From these reactions, one might obtain:

  • Oxidized Derivatives: : With hydroxyl or carbonyl groups.

  • Reduced Derivatives: : Such as debrominated products.

  • Substituted Compounds: : With various functional groups replacing the bromines.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Serving as a building block in organic synthesis.

  • Catalysis: : Used in catalyzing specific organic reactions due to its unique structure.

Biology

  • Bioactive Molecules: : It can be a precursor for biologically active compounds.

Medicine

  • Pharmaceuticals: : Investigated for potential drug development due to its unique properties.

Industry

  • Material Science: : Utilized in the development of novel materials with specific properties.

  • Agrochemicals: : Potential use in developing new pesticides or herbicides.

Mechanism of Action

The specific mechanism by which [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate exerts its effects depends on the context of its use:

  • Molecular Targets: : It may interact with particular enzymes or receptors in biological systems.

  • Pathways Involved: : The compound’s brominated and trifluoromethylated groups may participate in unique biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate

  • [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-(trifluoromethyl)benzenecarboxylate

Comparison

  • Reactivity: : Compared to its chlorinated analogue, this compound may exhibit different reactivity patterns due to the bromine atoms.

Properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRBIARWENQJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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